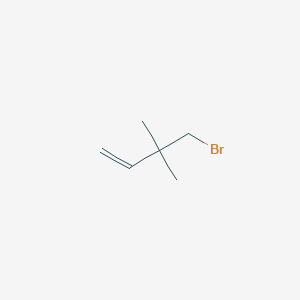

4-Bromo-3,3-dimethylbut-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a butene chain with two methyl groups at the third carbon position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,3-dimethylbut-1-ene can be synthesized through the addition of hydrogen bromide (HBr) to 3,3-dimethyl-1-butene. This reaction typically involves the formation of a carbocation intermediate, followed by the addition of the bromine atom. The reaction conditions often include the use of a solvent such as dichloromethane and may be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, and other reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

Common Reagents and Conditions

Hydrogen Bromide (HBr): Used in the initial synthesis of the compound.

Halogens (Cl2, Br2): Used in addition reactions to form dihalogenated products.

Oxidizing Agents (e.g., mCPBA): Used for oxidation reactions to form epoxides.

Major Products Formed

Alcohols: Formed through substitution reactions.

Dihalogenated Compounds: Formed through addition reactions with halogens.

Epoxides: Formed through oxidation reactions.

Scientific Research Applications

4-Bromo-3,3-dimethylbut-1-ene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3-dimethylbut-1-ene in chemical reactions involves the formation of carbocation intermediates. For example, in the addition of HBr, the protonation of the double bond leads to the formation of a carbocation, which is then stabilized by the methyl groups. The bromine anion subsequently adds to the carbocation, resulting in the final product .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-3,3-dimethyl-1-butene: Similar structure but with the bromine atom at a different position.

3-Bromo-3-methyl-1,2-dimethylprop-1-ene: Another brominated alkene with a different substitution pattern.

Uniqueness

4-Bromo-3,3-dimethylbut-1-ene is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. The presence of two methyl groups at the third carbon position enhances the stability of the carbocation intermediate formed during reactions, making it a valuable compound in synthetic chemistry.

Biological Activity

4-Bromo-3,3-dimethylbut-1-ene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its bromine substitution and branched alkene structure, is of interest in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in drug development and other fields.

Molecular Formula: C₅H₉Br

Molecular Weight: 151.03 g/mol

IUPAC Name: this compound

Canonical SMILES: C(C)(C=C(C)Br)C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that halogenated alkenes, including 4-bromo derivatives, exhibit antimicrobial properties. The presence of bromine enhances the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

-

Cytotoxicity

- Research indicates that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the formation of reactive intermediates that can cause DNA damage or apoptosis.

-

Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design, where enzyme inhibitors are sought after for therapeutic applications.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various brominated alkenes, including this compound. The results demonstrated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound exhibited dose-dependent cytotoxicity. The IC50 values ranged from 15 to 30 µM, suggesting moderate potency compared to established chemotherapeutics . Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Enzyme Inhibition

Research highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibition assays revealed an IC50 value of approximately 25 µM, positioning it as a promising candidate for further development in neuropharmacology .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated alkenes:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | AChE Inhibition (IC50 µM) |

|---|---|---|---|

| This compound | Significant | 15 - 30 | 25 |

| 2-Bromohexane | Moderate | >50 | Not reported |

| 1-Bromobutane | Low | >100 | Not reported |

Properties

Molecular Formula |

C6H11Br |

|---|---|

Molecular Weight |

163.06 g/mol |

IUPAC Name |

4-bromo-3,3-dimethylbut-1-ene |

InChI |

InChI=1S/C6H11Br/c1-4-6(2,3)5-7/h4H,1,5H2,2-3H3 |

InChI Key |

RQSYTDKILJSJIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CBr)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.